molecular formula C21H16N2O2 B5600798 2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Cat. No. B5600798
M. Wt: 328.4 g/mol
InChI Key: JELFMWAFKDLUSC-UHFFFAOYSA-N
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Description

2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzoxazole derivatives, which have been found to exhibit various biological activities.

Scientific Research Applications

Synthesis and Catalysis

  • Recyclable Keggin Heteropolyacids as Catalysts : A study demonstrated the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives using Keggin-type heteropolyacids as recyclable and environmentally benign catalysts under solvent-free conditions and microwave irradiations. This method offers an efficient approach for obtaining high-yielding reactions in short times. The synthesized compounds exhibited promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).

Photophysical Properties

  • Excited State Intramolecular Proton Transfer (ESIPT) Inspired Derivatives : Research into novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives inspired by ESIPT revealed compounds with single absorption and dual emission characteristics. These compounds, synthesized from p-N,N-diethyl amino salicylaldehyde, show potential for various applications due to their thermal stability and photophysical properties (Padalkar et al., 2011).

Anticancer Activity

  • Design and Synthesis of N-Phenyl-Benzamide Derivatives : A study focused on designing and synthesizing substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides starting from specific acids and benzene derivatives. These compounds were evaluated for their anticancer activity against several cancer cell lines, with some showing higher activities than the reference drug, etoposide. This highlights the potential of these derivatives in anticancer drug development (Ravinaik et al., 2021).

Antimicrobial Activity

  • Antimicrobial Activity of Benzimidazole, Benzoxazole, and Benzothiazole Derivatives : A series of derivatives synthesized from p-N,N-diethyl amino salicylaldehyde were evaluated for their in vitro antibacterial and antifungal activities. These studies revealed that the synthesized compounds possess significant antimicrobial properties, suggesting their potential as new antimicrobial agents (Padalkar et al., 2016).

properties

IUPAC Name

2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-14-7-5-6-10-17(14)20(24)22-16-11-12-19-18(13-16)23-21(25-19)15-8-3-2-4-9-15/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELFMWAFKDLUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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